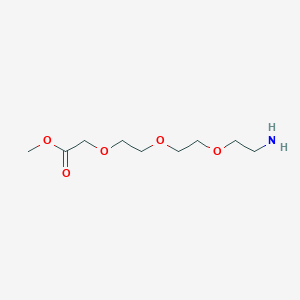
3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers, is a chemical compound with the molecular formula C9H13F3O It is characterized by the presence of a trifluoroethyl group attached to a cyclohexane ring, which is further connected to a carbaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexane derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the cyclohexane ring. The resulting intermediate is then oxidized to form the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid.
Reduction: 3-(2,2,2-trifluoroethyl)cyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid
- 3-(2,2,2-trifluoroethyl)cyclohexane-1-methanol
- 3-(2,2,2-trifluoroethyl)cyclohexane-1-thiol
Uniqueness
3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde is unique due to the presence of both the trifluoroethyl and aldehyde groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications.
Propriétés
Formule moléculaire |
C9H13F3O |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H13F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h6-8H,1-5H2 |
Clé InChI |
POQSUQMGJKUQJP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)C=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide](/img/structure/B13522776.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13522778.png)

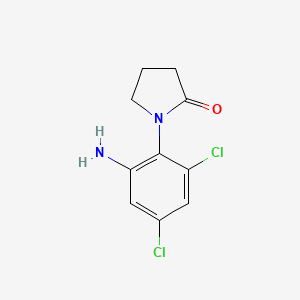
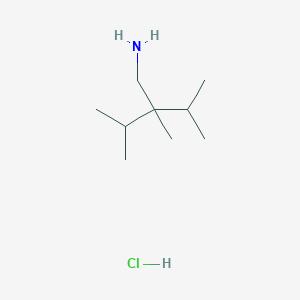
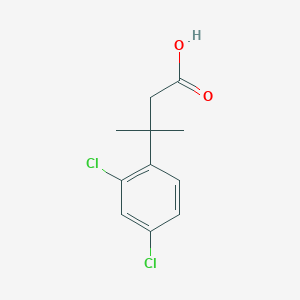


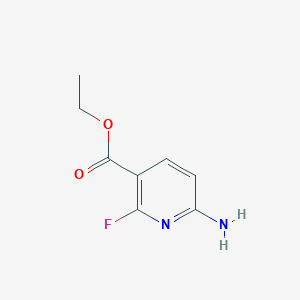
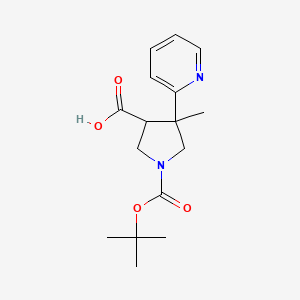
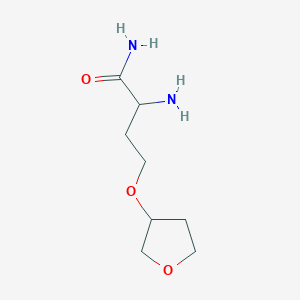
![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)
